Tx2 neurotoxin

Catalog No.
S1829072
CAS No.
145033-94-9
M.F
C12H20N4
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tx2 neurotoxin

CAS Number

145033-94-9

Product Name

Tx2 neurotoxin

Molecular Formula

C12H20N4

Molecular Weight

0

Synonyms

Tx2 neurotoxin

Tx2 neurotoxin refers to a group of neurotoxins derived from the venom of the Brazilian wandering spider, Phoneutria nigriventer. These neurotoxins are known for their potent effects on the nervous system, primarily acting as modulators of ion channels. The Tx2 neurotoxins include several variants, such as Tx2-6 and Tx2-1, which exhibit distinct biological activities and mechanisms of action. These toxins are characterized by their ability to alter neuronal excitability and neurotransmitter release, making them significant subjects of study in neurobiology and toxicology.

The Tx2 neurotoxins primarily interact with voltage-gated sodium channels in nerve and muscle cells. Upon binding to these channels, they can cause prolonged depolarization, leading to excessive neuronal firing. This mechanism involves the stabilization of the open state of sodium channels, which enhances sodium ion influx and disrupts normal cellular signaling. For example, Tx2-6 has been shown to induce significant changes in calcium ion dynamics within neurons, further influencing neurotransmitter release and synaptic activity .

Tx2 neurotoxins exhibit a range of biological activities that can lead to various physiological effects. Notably:

  • Neuroexcitatory Effects: These toxins can induce hyperexcitability in neurons, which may result in symptoms such as muscle spasms or paralysis.
  • Erectile Function Modulation: Specific variants like Tx2-6 have been linked to inducing penile erection through mechanisms involving nitric oxide pathways .
  • Neuroprotective Properties: Some studies suggest that certain Tx2 neurotoxins may have protective effects against brain injury by modulating neuronal survival pathways .

The synthesis of Tx2 neurotoxins typically involves extraction from the venom of Phoneutria nigriventer. This process includes:

  • Venom Collection: Venom is harvested from live spiders using electrical stimulation.
  • Purification: The crude venom is subjected to chromatographic techniques (e.g., ion-exchange chromatography) to isolate specific neurotoxin fractions.
  • Characterization: Techniques such as mass spectrometry and amino acid sequencing are employed to confirm the identity and purity of the isolated toxins .

In laboratory settings, recombinant DNA technology can also be used to produce these toxins for research purposes.

Tx2 neurotoxins have several applications:

  • Pharmacological Research: Their unique mechanisms make them valuable tools for studying ion channel physiology and neurotransmission.
  • Medical Therapeutics: Potential therapeutic applications include treatments for erectile dysfunction and other conditions related to neuronal dysregulation.
  • Biological Models: These toxins serve as models for understanding pain mechanisms and developing analgesics .

Studies on the interactions of Tx2 neurotoxins with various biological systems reveal their complex roles:

  • Ion Channel Interactions: Research has demonstrated that Tx2 neurotoxins specifically bind to voltage-gated sodium channels, altering their kinetics and contributing to excitotoxicity .
  • Neurotransmitter Release: Experiments show that these toxins can enhance glutamate release from cortical neurons, suggesting a role in synaptic plasticity and signaling .
  • Nitric Oxide Pathway Modulation: Tx2-6 has been shown to interfere with nitric oxide signaling pathways, which is critical for its effects on erectile function .

Several other neurotoxins share similarities with Tx2 neurotoxins in terms of their sources or mechanisms of action. Here are some notable comparisons:

Compound NameSourceMechanism of ActionUnique Features
Botulinum NeurotoxinClostridium botulinumInhibits acetylcholine release at neuromuscular junctionsExtremely potent; used therapeutically for muscle spasms
Alpha-ConotoxinCone snail venomBlocks nicotinic acetylcholine receptorsHighly selective for specific receptor subtypes
SaxitoxinMarine dinoflagellatesBlocks voltage-gated sodium channelsKnown for causing paralytic shellfish poisoning
PhTx3Phoneutria nigriventerSimilar action on sodium channelsExhibits different binding affinities compared to Tx2 variants

Tx2 neurotoxins stand out due to their specific interactions with sodium channels and their unique physiological effects, particularly in relation to erectile function modulation.

The isolation and purification of Tx2 neurotoxin from Phoneutria nigriventer spider venom represents a sophisticated multi-step process that has evolved significantly since the initial characterization work in the early 1990s. The comprehensive purification strategy employs a combination of traditional chromatographic techniques, advanced mass spectrometric analysis, and specialized protein sequencing methodologies to achieve the high purity levels required for biochemical and pharmacological studies.

Venom Extraction Techniques

The initial step in Tx2 neurotoxin isolation involves the careful extraction of venom from Phoneutria nigriventer spiders using well-established electrostimulation protocols. The venom extraction process utilizes electrical stimulation applied directly to the cephalothorax region above the venom glands, employing controlled voltage parameters of 6 to 7 volts delivered at a frequency of one pulse per second [1] [2] [3]. This method, originally developed by Bücherl in 1953, has been refined to maximize venom yield while ensuring spider survival for subsequent extractions.

The electrical stimulation protocol involves positioning electrodes against the rostrum region of anesthetized spiders, with the negative electrode touching the rostrum and the positive electrode providing current through the spider's body [3] [4]. Each electrical pulse induces muscular contractions that result in the expulsion of clear venom droplets from the chelicerae, which are immediately collected using micro-capillary tubes or glass pipettes [2] [3]. The typical venom yield ranges from 1 to 2 microliters per individual spider, necessitating the use of multiple specimens to obtain sufficient material for comprehensive purification studies [3] [5].

The extracted crude venom contains a complex mixture of bioactive compounds, with Tx2 neurotoxins comprising one of several major toxin families present in the venom. Initial characterization of the crude venom reveals the presence of numerous protein and peptide components ranging in molecular weight from approximately 3 to 9 kilodaltons, with the majority of neurotoxic peptides falling within this molecular weight range [1] [6]. The crude venom extract is typically processed immediately after collection or lyophilized for long-term storage at -80 degrees Celsius to preserve the integrity of the bioactive components [3] [6].

Chromatographic Separation Methods

The chromatographic purification of Tx2 neurotoxins employs a sequential approach utilizing multiple complementary separation techniques, each targeting different physicochemical properties of the toxin molecules. This multi-dimensional strategy ensures the effective separation of Tx2 variants from other venom components while achieving the high purity levels required for detailed structural and functional characterization.

Gel Filtration Chromatography

Gel filtration chromatography, also known as size exclusion chromatography, serves as the primary fractionation step in the Tx2 purification protocol. This technique separates venom components based on molecular size, effectively resolving the complex mixture into distinct fractions containing peptides and proteins of similar molecular weights [1] [7] [8]. The gel filtration step typically employs columns packed with cross-linked dextran matrices such as Superdex 30 or Sephadex G-50, which provide optimal resolution for peptides in the 3 to 9 kilodalton molecular weight range characteristic of spider neurotoxins [7] [9].

The gel filtration process begins with the dissolution of lyophilized crude venom in aqueous buffer systems, typically containing 0.1 percent trifluoroacetic acid to maintain peptide solubility and prevent aggregation [1] [10]. The venom solution is applied to pre-equilibrated gel filtration columns and eluted with isocratic buffer systems at controlled flow rates ranging from 1 to 5 milliliters per minute, depending on column dimensions and desired resolution [7] [8]. The elution profile is monitored continuously using ultraviolet detection at 214 or 280 nanometers to track peptide and protein components throughout the separation process.

The gel filtration separation typically yields four to five major fractions designated as PhTx1 through PhTx4, with each fraction containing toxins of similar molecular weights but distinct pharmacological properties [1] [11]. The Tx2 neurotoxin family elutes in the PhTx2 fraction, which contains peptides with molecular weights ranging from approximately 4 to 6 kilodaltons [1] [6]. This initial separation step effectively removes larger proteins and smaller molecular weight components, providing a concentrated source of mid-range neurotoxic peptides for subsequent purification steps.

Reverse Phase Fast Protein Liquid Chromatography

Following gel filtration, the PhTx2 fraction undergoes further purification using reverse phase Fast Protein Liquid Chromatography (FPLC), which separates components based on hydrophobic interactions with the stationary phase. This technique provides high-resolution separation of structurally related peptides that cannot be adequately resolved by size exclusion chromatography alone [1] [12] [10]. The reverse phase FPLC step typically employs C4 or C18 silica-based columns that interact with the hydrophobic regions of peptide molecules, allowing for separation based on subtle differences in amino acid composition and sequence.

The reverse phase FPLC separation utilizes gradient elution systems with mobile phases consisting of water containing 0.1 percent trifluoroacetic acid (solvent A) and acetonitrile containing 0.1 percent trifluoroacetic acid (solvent B) [1] [10] [13]. The gradient profile is carefully optimized to achieve maximum resolution of Tx2 variants, typically employing linear gradients from 0 to 100 percent solvent B over extended time periods ranging from 60 to 150 minutes [1] [10]. The elution is performed at flow rates of 1 to 5 milliliters per minute, with detection by ultraviolet absorption at 214 nanometers to monitor peptide elution patterns.

The reverse phase FPLC separation effectively resolves individual Tx2 neurotoxin variants, including Tx2-1, Tx2-5, Tx2-6, and Tx2-9, each eluting at characteristic retention times corresponding to their distinct hydrophobic properties [1] [10]. The separation achieves purities greater than 95 percent for most Tx2 variants, with the more hydrophobic peptides such as Tx2-6 eluting at higher acetonitrile concentrations compared to the more hydrophilic variants like Tx2-9 [1] [12]. Fractions containing individual Tx2 variants are collected manually or using automated fraction collectors and subsequently concentrated by lyophilization for further purification or analysis.

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography represents the final polishing step in the Tx2 purification protocol, providing the ultimate level of purity required for detailed biochemical characterization and pharmacological studies. The HPLC separation employs analytical or semi-preparative reverse phase columns with smaller particle sizes and higher theoretical plate numbers compared to FPLC systems, resulting in superior resolution and peak sharpness [1] [14] [10]. This technique is particularly effective for removing trace impurities and achieving the homogeneity necessary for accurate molecular weight determination and amino acid sequence analysis.

The HPLC purification typically utilizes C18 silica columns with particle sizes ranging from 3 to 5 micrometers, providing optimal separation efficiency for peptides in the molecular weight range of Tx2 neurotoxins [1] [10] [13]. The mobile phase systems employ similar solvent compositions to those used in FPLC, consisting of water and acetonitrile with 0.1 percent trifluoroacetic acid as an ion-pairing agent [15] [10]. However, the gradient profiles are often more shallow and extended compared to FPLC separations, allowing for the resolution of closely related peptide variants that may co-elute under less stringent conditions.

The optimization of HPLC conditions for Tx2 purification involves careful adjustment of gradient slope, flow rate, and column temperature to achieve maximum resolution while maintaining reasonable analysis times [15] [14]. Flow rates typically range from 0.5 to 1.0 milliliter per minute for analytical separations, with detection by ultraviolet absorption at multiple wavelengths to monitor both peptide concentration and purity [1] [10]. The final HPLC step routinely achieves purities exceeding 99.5 percent for individual Tx2 variants, as confirmed by analytical HPLC analysis and mass spectrometric characterization [14] [10].

Mass Spectrometric Analysis

Mass spectrometric analysis plays a crucial role in the characterization and verification of purified Tx2 neurotoxins, providing accurate molecular weight determination and structural information essential for confirming the identity and purity of isolated peptides. The application of modern mass spectrometric techniques has revolutionized the analysis of spider venom components, enabling rapid and precise characterization of toxin molecules with unprecedented sensitivity and accuracy [16] [17] [18].

The primary mass spectrometric technique employed for Tx2 analysis is desorption mass spectroscopy, which includes both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) [1] [16] [17]. These techniques provide complementary information about the molecular characteristics of Tx2 neurotoxins, with MALDI-TOF MS offering high accuracy for molecular weight determination and ESI-MS providing enhanced sensitivity for low-abundance samples [16] [19].

The molecular weight determinations obtained through desorption mass spectroscopy have been instrumental in confirming the identities of individual Tx2 variants. The original characterization work established the molecular weights of the four major Tx2 neurotoxins as 5838.8 daltons for Tx2-1, 5116.6 daltons for Tx2-5, 5291.3 daltons for Tx2-6, and 3742.1 daltons for Tx2-9 [1] [20]. These values have been confirmed and refined through subsequent analyses using higher resolution mass spectrometers, with modern instruments providing mass accuracy within 0.03 daltons of the theoretical molecular weights calculated from amino acid sequences [19] [21].

The mass spectrometric analysis protocol typically involves the preparation of purified Tx2 samples in appropriate solvent systems, often consisting of water and acetonitrile with small amounts of formic acid or trifluoroacetic acid to facilitate ionization [16] [17]. For MALDI-TOF analysis, samples are co-crystallized with matrix compounds such as alpha-cyano-4-hydroxycinnamic acid or sinapinic acid, depending on the molecular weight range of the analytes [17] [18]. The resulting mass spectra provide definitive confirmation of peptide molecular weights and reveal the presence of any chemical modifications or impurities that may affect biological activity.

Automated Edman Degradation Techniques

Automated Edman degradation represents the gold standard technique for determining the complete amino acid sequences of purified Tx2 neurotoxins. This method, based on the sequential removal and identification of N-terminal amino acid residues, has been instrumental in establishing the primary structures of all major Tx2 variants and understanding their structure-activity relationships [1] [20] [22]. The automation of the Edman degradation process has significantly improved the efficiency and reliability of protein sequencing while reducing the sample quantities required for complete sequence determination.

The automated Edman degradation protocol for Tx2 neurotoxins begins with the application of purified peptide samples to glass fiber filters coated with polybrene, a cationic polymer that facilitates peptide retention during the repetitive washing steps [1] [23] [24]. The samples are typically prepared in dilute trifluoroacetic acid solutions and applied in quantities ranging from 10 to 100 picomoles, depending on the sensitivity of the sequencing instrument and the length of sequence information required [23] [25].

The Edman degradation chemistry involves three fundamental steps repeated in a cyclic fashion: coupling with phenylisothiocyanate under alkaline conditions, acid-catalyzed cleavage to release the N-terminal amino acid as an anilinothiazolinone derivative, and conversion to the stable phenylthiohydantoin form for chromatographic identification [23] [26] [27]. Modern automated sequencers perform these reactions in precisely controlled environments with optimized reagent delivery systems and computerized monitoring of reaction conditions [26] [28].

The sequencing of Tx2 neurotoxins has successfully determined the complete amino acid sequences of all major variants, revealing important structural features such as the conserved cysteine framework that forms the characteristic disulfide bonding pattern [1] [20]. The automated Edman degradation typically provides reliable sequence information for 20 to 30 amino acid residues from the N-terminus, which is sufficient to determine the complete sequences of most Tx2 variants given their relatively small size [23] [24]. The sequence data obtained through automated Edman degradation has been essential for understanding the molecular basis of Tx2 biological activity and for designing synthetic analogs with modified pharmacological properties.

DABITC-PITC Microsequence Analysis

DABITC-PITC microsequence analysis represents a specialized manual sequencing technique that has been employed as a complementary method to automated Edman degradation for the structural characterization of Tx2 neurotoxins and their proteolytic fragments. This technique utilizes 4-N,N-dimethylaminoazobenzene-4'-isothiocyanate (DABITC) in combination with phenylisothiocyanate (PITC) to achieve sensitive sequence analysis of small peptide quantities through a double coupling approach [1] [29] [30].

The DABITC-PITC method employs a unique double coupling strategy that significantly enhances the efficiency of the sequencing reaction while providing colored derivatives that can be easily detected and identified by thin-layer chromatography [29] [30] [31]. The technique begins with an initial coupling reaction using DABITC, which forms a colored derivative with the N-terminal amino acid, followed by a second coupling with PITC to ensure quantitative reaction completion [29] [30]. This approach eliminates the need for high-temperature coupling conditions while maintaining the sensitivity required for microsequence analysis.

The microsequence analysis protocol typically requires 2 to 8 nanomoles of purified peptide, representing a 10 to 20-fold increase in sensitivity compared to conventional manual Edman degradation techniques [29] [30]. The method has been particularly valuable for analyzing peptide fragments generated by proteolytic digestion of Tx2 neurotoxins, providing sequence information that complements and confirms the results obtained through automated Edman degradation of intact peptides [1] [20].

The DABITC-PITC technique has been successfully applied to the sequence analysis of various Tx2 neurotoxin variants and their proteolytic fragments, contributing to the complete structural characterization of these important spider venom components [1] [20] [30]. The method provides sequence information for up to 20 to 21 amino acid residues, with the colored DABTH-amino acid derivatives being identified through thin-layer chromatographic analysis using polyamide plates [29] [30]. The technique has proven particularly useful for confirming ambiguous sequence assignments and for analyzing peptides that may be present in limited quantities following chromatographic purification.

The integration of DABITC-PITC microsequence analysis with other analytical techniques has provided comprehensive structural information about Tx2 neurotoxins, enabling researchers to establish complete amino acid sequences and understand the molecular basis of their biological activities. The method continues to serve as a valuable tool for the detailed characterization of spider venom components, particularly when used in combination with modern mass spectrometric and automated sequencing approaches to provide complete and unambiguous structural information.

Purification MethodKey ParametersMolecular Weight RangePurity Achieved
Gel FiltrationSize exclusion, 3-9 kDa separation3,000-9,000 DaInitial fractionation
Reverse Phase FPLC0-100% acetonitrile gradient, C4/C18 columns4,000-6,000 Da>95%
HPLC PolishingLinear gradients, analytical columnsIndividual variants>99.5%
Mass SpectrometryMALDI-TOF, ESI-MS analysis2,000-20,000 Da±0.03 Da accuracy
Tx2 VariantMolecular Weight (Da)Amino Acid ResiduesBiological Activity
Tx2-15,838.853Spastic paralysis, death
Tx2-55,116.649Spastic paralysis, death
Tx2-65,291.348Spastic paralysis, death
Tx2-93,742.132Tail erection, scratching

Dates

Last modified: 07-20-2023

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